![molecular formula C10H11F3N2O2 B2403537 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea CAS No. 2338033-75-1](/img/structure/B2403537.png)
3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea, also known as TFMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMPU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 237.2 g/mol.
作用机制
The mechanism of action of 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is its ability to form stable complexes with various drugs, making it a potential drug delivery system. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. In addition, this compound may not be suitable for use in aqueous solutions due to its low solubility.
未来方向
There are many potential future directions for research on 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea. One area of research could be the development of new drug delivery systems using this compound. Another area of research could be the synthesis of new polymers and materials using this compound as a building block. In addition, further research could be done to investigate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, research could be done to investigate the potential environmental impact of this compound and its derivatives.
合成方法
3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea can be synthesized using various methods, including the reaction of 2,5-difluorophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride to produce this compound. Other methods of synthesis include the reaction of 2,5-difluorophenol with dimethylurea in the presence of a base or the reaction of 2,5-difluorophenol with dimethylcarbamate in the presence of a catalyst such as palladium on carbon.
科学研究应用
3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, this compound has been used as a building block for the synthesis of various polymers and materials. This compound has also been studied for its catalytic properties in various reactions, including the synthesis of cyclic carbonates.
属性
IUPAC Name |
3-[2-hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-15(2)9(17)14-7-5-6(10(11,12)13)3-4-8(7)16/h3-5,16H,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGDKOIFVAHGCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2403455.png)
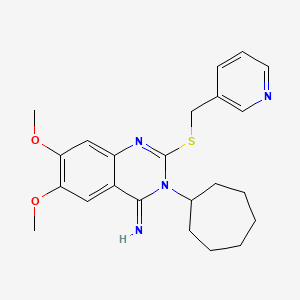
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2403457.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)
![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2403460.png)
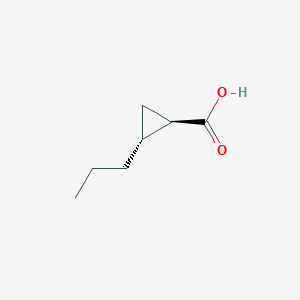
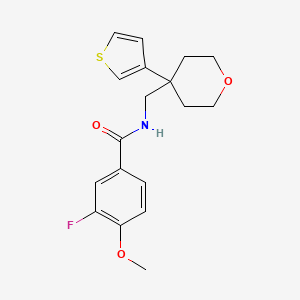
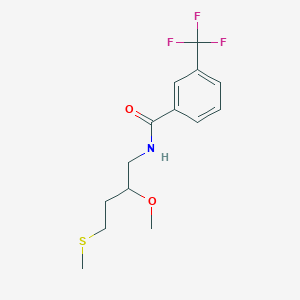

![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)
![ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2403471.png)
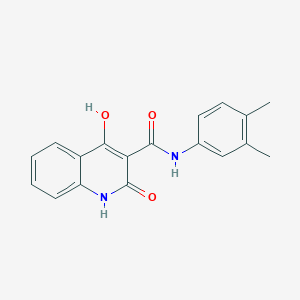
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403477.png)